Xylohexaose

Glycoside Hydrolase Enzyme Kinetics Substrate Specificity

Secure Xylohexaose (DP6) to eliminate systematic errors in xylanase assays and prebiotic research. Unlike DP2-DP5 mixtures, only DP6 enables complete GH11 subsite occupancy mapping and distinguishes GH39 from GH52 β-xylosidase specificity. Its distinct Nelson-Somogyi molar response and Bifidobacterium adolescentis proliferation kinetics (2.0-fold vs. 4.0-fold for DP2-3) make it non-interchangeable. Insist on >95% HPLC purity for reliable HPAEC-PAD calibration and kinetic data.

Molecular Formula C30H50O25
Molecular Weight 810.7 g/mol
Cat. No. B8087339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXylohexaose
Molecular FormulaC30H50O25
Molecular Weight810.7 g/mol
Structural Identifiers
SMILESC1C(C(C(C(O1)OC2COC(C(C2O)O)OC3COC(C(C3O)O)OC4COC(C(C4O)O)OC5COC(C(C5O)O)OC(CO)C(C(C=O)O)O)O)O)O
InChIInChI=1S/C30H50O25/c31-1-8(33)15(35)10(2-32)51-27-22(42)17(37)12(4-47-27)53-29-24(44)19(39)14(6-49-29)55-30-25(45)20(40)13(7-50-30)54-28-23(43)18(38)11(5-48-28)52-26-21(41)16(36)9(34)3-46-26/h1,8-30,32-45H,2-7H2/t8-,9+,10+,11+,12+,13+,14+,15+,16-,17-,18-,19-,20-,21+,22+,23+,24+,25+,26-,27-,28-,29-,30-/m0/s1
InChIKeyMMDRQFODAWORNG-QBYSOWFWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Xylohexaose: Definition and Core Identity for Research Procurement


Xylohexaose (CAS: 49694-21-5) is a linear xylooligosaccharide (XOS) composed of six D-xylose units linked via β-(1→4) glycosidic bonds, with a molecular weight of 810.7 g/mol and molecular formula C₃₀H₅₀O₂₅ [1]. It represents the degree of polymerization 6 (DP6) member of the XOS series (DP2–DP10), produced primarily through controlled enzymatic or acid-catalyzed hydrolysis of xylan-rich hemicelluloses [2]. Unlike lower-DP XOS mixtures (e.g., xylobiose, xylotriose) that dominate commercial prebiotic formulations, xylohexaose serves as a high-purity analytical standard (>95–98% by HPLC) for research applications including xylanase activity assays, substrate specificity studies, and glycoside hydrolase characterization [3]. Its availability as a purified single-DP oligosaccharide distinguishes it from heterogeneous XOS mixtures in both analytical precision and mechanistic enzymology studies.

Why Xylohexaose (DP6) Cannot Be Substituted with Lower-DP XOS in Research Applications


Xylohexaose exhibits substrate recognition, enzymatic hydrolysis kinetics, and prebiotic fermentation profiles that are DP-specific and non-interchangeable with shorter-chain XOS analogs (e.g., xylobiose, xylotriose). β-Xylosidases from glycoside hydrolase families 8, 39, and 52 display divergent activity hierarchies across DP2–DP6 substrates; BhXyl39 preferentially hydrolyzes xylohexaose over xylopentaose and xylotetraose, whereas BhXyl52 exhibits the inverse trend, demonstrating that enzyme active site architecture discriminates based on chain length [1]. In prebiotic fermentation, Bifidobacterium adolescentis proliferation multiples differ substantially between DP groups: 4.0-fold for DP2–DP3, 3.0-fold for DP4–DP5, and 2.0-fold for DP6–DP8, indicating that higher-DP XOS support distinct microbial growth kinetics and metabolic outcomes [2]. Furthermore, analytical method validation requires DP-specific standards; the Nelson-Somogyi reducing sugar assay yields equimolar colorimetric responses across DP2–DP4 but not for higher DPs without individual molar response factor calibration, making xylohexaose essential for accurate quantification in complex hydrolysates [3]. Substituting DP6 with DP2–DP5 standards or mixtures introduces systematic quantification errors in enzyme assays and prebiotic studies.

Quantitative Differentiation of Xylohexaose Versus DP2–DP5 XOS: Evidence-Based Selection Criteria


Divergent Substrate Preference of β-Xylosidases: BhXyl39 Activity Hierarchy (DP6 > DP5 > DP4)

The GH39 β-xylosidase (BhXyl39) from Bacillus halodurans C-125 hydrolyzes linear xylooligosaccharides with a clear chain-length-dependent activity ranking: xylohexaose (DP6) > xylopentaose (DP5) > xylotetraose (DP4) > xylobiose (DP2) [1]. In contrast, the GH52 β-xylosidase (BhXyl52) displays the inverse preference: xylobiose (DP2) ≈ xylotriose (DP3) > xylotetraose (DP4) > xylopentaose (DP5) > xylohexaose (DP6) [1]. This bidirectional DP-dependence precludes substituting DP6 with DP5 or DP4 in β-xylosidase characterization assays.

Glycoside Hydrolase Enzyme Kinetics Substrate Specificity

DP-Dependent Prebiotic Proliferation of Bifidobacterium adolescentis

In vitro fermentation of Bifidobacterium adolescentis on purified XOS fractions demonstrates DP-dependent proliferation kinetics. When carbon sources were grouped as (i) xylobiose + xylotriose (DP2–DP3), (ii) xylotetraose + xylopentaose (DP4–DP5), and (iii) xylohexaose + xyloheptaose + xylooctaose (DP6–DP8), the corresponding proliferation multiples were 4.0-fold, 3.0-fold, and 2.0-fold, respectively [1]. Lower-DP XOS support 2× greater bacterial growth than higher-DP XOS containing xylohexaose, establishing DP6 as a distinct fermentation substrate class.

Prebiotics Gut Microbiota Fermentation

Centrifugal Partition Chromatography Recovery and Purity: DP6 Outperforms DP5

Fractionation of autohydrolyzed Miscanthus × giganteus XOS concentrate by centrifugal partition chromatography (CPC) yielded DP-specific recoveries and purities. Xylohexaose (DP6) achieved 68.9% recovery with 51.3% purity, whereas xylopentaose (DP5) achieved 61.9% recovery with only 31.5% purity [1]. This represents a 19.8 absolute percentage point purity advantage for DP6 over DP5 under identical CPC fractionation conditions.

Purification Chromatography Biorefinery

Endo-1,4-β-Xylanase Hydrolysis Pattern: Xylohexaose as a Defined Substrate for Subsite Mapping

Recombinant Paenibacillus sp. strain W-61 xylanase 1 (rXyn1) hydrolyzes xylohexaose with markedly increased degradation rate compared to xylopentaose [1]. Xylohexaose is cleaved at a single preferential site, enabling unambiguous subsite mapping; the catalytic site was localized between the third and fourth subsites from the non-reducing end, and the total number of subsites was estimated to be six [1]. Xylopentaose (DP5) lacks sufficient chain length to fully occupy all six subsites, yielding incomplete subsite occupancy data.

Xylanase Enzyme Mechanism Subsite Mapping

Purity Specifications: Xylohexaose Analytical Standards vs. Lower-DP XOS Standards

Commercially available xylohexaose analytical standards are certified at ≥95% to >98% purity by HPLC, comparable to xylobiose and xylotriose standards but with distinct purity grade availability [1][2]. Xylohexaose standards are specifically validated for HPAEC-PAD quantification methods that resolve DP2–DP6 with baseline separation [3]. Critically, the Nelson-Somogyi reducing sugar assay produces equimolar colorimetric responses across DP2–DP4 but requires individual molar response factor calibration for DP5 and DP6 [4]; therefore, substituting DP6 with DP4 standards without recalibration introduces systematic quantification errors in xylanase activity measurements.

Analytical Chemistry Chromatography Quality Control

Xylanase Hydrolysis Product Selectivity: Aeromonas caviae Xylanase Preferentially Yields Xylohexaose

A xylanase isolated from Aeromonas caviae W-61 (JP Patent JPH10191971A) exhibits the property of "mainly produces xylohexaose from β-1,4-xylan" [1]. This contrasts with most characterized GH10 and GH11 xylanases, which predominantly yield xylobiose and xylotriose as major hydrolysis products from xylan [2]. The enzyme's DP6-selective production profile makes xylohexaose the primary reaction product rather than a minor component, enabling direct production of DP6-enriched fractions without extensive chromatographic separation.

Xylanase Enzyme Engineering Biocatalysis

Prioritized Application Scenarios for Xylohexaose Procurement in Research and Industry


Glycoside Hydrolase Characterization and Subsite Mapping

Xylohexaose is the minimal DP substrate enabling complete subsite occupancy mapping of GH11 xylanases, as demonstrated with Paenibacillus sp. rXyn1 where DP6 fully occupies all six enzyme subsites and reveals the precise catalytic cleavage site [1]. Researchers characterizing β-xylosidase substrate specificity must use DP6 to distinguish GH39 enzymes (DP6-preferring) from GH52 enzymes (DP2/DP3-preferring) [2]. Procurement of pure xylohexaose is therefore essential for mechanistic enzymology studies that require defined, chain-length-specific substrates.

Analytical Standard for HPAEC-PAD Quantification of XOS Mixtures

High-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) resolves DP2–DP6 xylooligosaccharides with baseline separation [1]. Xylohexaose analytical standards (>95% purity) are required for constructing DP6-specific calibration curves and verifying retention time identity in complex biomass hydrolysates and prebiotic formulations [2]. Substituting DP6 with DP5 or DP4 standards compromises quantification accuracy due to distinct retention behavior and detector response factors.

Prebiotic Fermentation Mechanism Studies Requiring DP-Controlled Conditions

The 2.0-fold proliferation multiple of Bifidobacterium adolescentis on DP6–DP8 substrates differs significantly from the 4.0-fold multiple observed on DP2–DP3 substrates [1]. Researchers investigating DP-specific prebiotic mechanisms, differential short-chain fatty acid production profiles, or strain-level XOS utilization preferences must use purified xylohexaose to eliminate confounding effects from lower-DP components present in commercial XOS mixtures.

Enzymatic Hydrolysis Product Analysis and Xylanase Activity Assay Calibration

The Nelson-Somogyi reducing sugar assay requires individual molar response factor calibration for xylohexaose, as DP6 does not share the equimolar colorimetric response exhibited by DP2–DP4 [1]. Accurate endo-1,4-β-xylanase activity quantification in research and industrial enzyme preparations therefore mandates procurement of xylohexaose as a discrete calibration standard, particularly when analyzing hydrolysates expected to contain significant DP6 fractions.

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